Cas no 2877632-07-8 (4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carbonitrile)
![4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carbonitrile structure](https://ja.kuujia.com/scimg/cas/2877632-07-8x500.png)
4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carbonitrile
- AKOS040860002
- 2877632-07-8
- F6709-5822
- 4-[[1-[(2-Phenyl-2H-1,2,3-triazol-4-yl)carbonyl]-3-azetidinyl]oxy]-2-pyridinecarbonitrile
-
- インチ: 1S/C18H14N6O2/c19-9-13-8-15(6-7-20-13)26-16-11-23(12-16)18(25)17-10-21-24(22-17)14-4-2-1-3-5-14/h1-8,10,16H,11-12H2
- InChIKey: GWBHXEZDOANGCG-UHFFFAOYSA-N
- ほほえんだ: C1(C#N)=NC=CC(OC2CN(C(C3C=NN(C4=CC=CC=C4)N=3)=O)C2)=C1
計算された属性
- せいみつぶんしりょう: 346.11782371g/mol
- どういたいしつりょう: 346.11782371g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 551
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 96.9Ų
じっけんとくせい
- 密度みつど: 1.41±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 628.8±65.0 °C(Predicted)
- 酸性度係数(pKa): 0.77±0.10(Predicted)
4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6709-5822-20μmol |
4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carbonitrile |
2877632-07-8 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6709-5822-30mg |
4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carbonitrile |
2877632-07-8 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6709-5822-50mg |
4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carbonitrile |
2877632-07-8 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6709-5822-10mg |
4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carbonitrile |
2877632-07-8 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6709-5822-75mg |
4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carbonitrile |
2877632-07-8 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6709-5822-10μmol |
4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carbonitrile |
2877632-07-8 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6709-5822-1mg |
4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carbonitrile |
2877632-07-8 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6709-5822-100mg |
4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carbonitrile |
2877632-07-8 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6709-5822-3mg |
4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carbonitrile |
2877632-07-8 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6709-5822-40mg |
4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carbonitrile |
2877632-07-8 | 40mg |
$140.0 | 2023-09-07 |
4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carbonitrile 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carbonitrileに関する追加情報
Introduction to 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carbonitrile (CAS No. 2877632-07-8)
4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carbonitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2877632-07-8, represents a fusion of heterocyclic chemistry and medicinal chemistry, offering a promising scaffold for the development of novel therapeutic agents.
The molecular structure of this compound incorporates several key functional groups that contribute to its reactivity and biological relevance. The presence of a pyridine ring, a nitrile group, and an azetidine moiety linked through an oxygen atom creates a complex framework that can interact with biological targets in diverse ways. Specifically, the pyridine ring is known for its ability to modulate enzyme activity and receptor binding, while the nitrile group can serve as a bioisostere for carboxylic acid functionalities, enhancing solubility and bioavailability.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in medicinal chemistry. Among these, triazoles and azetidines have emerged as particularly valuable scaffolds due to their ability to engage with various biological pathways. The incorporation of a 2H-1,2,3-triazole ring into the molecular structure of 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carbonitrile not only enhances its pharmacological potential but also contributes to its stability and metabolic profile.
One of the most intriguing aspects of this compound is its potential application in the treatment of inflammatory and immunological disorders. The combination of the azetidine and triazole moieties suggests that it may possess anti-inflammatory properties by modulating cytokine production and immune cell function. This hypothesis is supported by preliminary studies that indicate the compound can interact with key inflammatory pathways, such as NF-κB and MAPK signaling cascades.
In addition to its immunomodulatory potential, 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carbonitrile has shown promise in preclinical models as a candidate for treating neurological disorders. The pyridine ring and the nitrile group are particularly relevant in this context, as they have been implicated in the modulation of neurotransmitter systems involved in conditions such as epilepsy and neurodegeneration. Further research is warranted to explore these mechanisms in detail.
The synthesis of this compound presents unique challenges due to its complex structural features. However, recent developments in synthetic methodologies have made it possible to access such molecules with greater efficiency and precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been instrumental in constructing the desired framework while maintaining high yields and purity.
The pharmacokinetic properties of 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carbonitrile are also of significant interest. Initial pharmacokinetic studies suggest that the compound exhibits good oral bioavailability and moderate metabolic stability. These characteristics are critical for ensuring that the drug reaches its target site of action at effective concentrations while minimizing side effects.
As research continues to uncover new therapeutic applications for heterocyclic compounds like 4-{[1-(2-\phenyl-\2H-1,\2,3-triazole-\4-carbonyl)azetidin-\3-yl]oxy}pyridine-\2-carbonitrile (CAS No.\2877632)\-\07\-\8, it is likely that this compound will play an increasingly important role in drug development. Its unique structural features offer a rich foundation for designing next-generation therapeutics targeting a wide range of diseases.
The integration of computational chemistry and high-throughput screening technologies has further accelerated the discovery process for compounds like this one. By leveraging these tools, researchers can rapidly identify potential lead structures and optimize their properties for better efficacy and safety profiles. This interdisciplinary approach is essential for translating laboratory findings into viable clinical candidates.
In conclusion, 4-{[1-(\~(~~~\~(~~~\~(~~~\~(~~~\~(~~~\~(~~~\~(~~~\~(~~~\~(~~~\~(~~~\~(~~~\~(~~~
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